N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with a methyl group and two nitro groups on the pyrazole ring The acetamide moiety is attached to the pyrazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced by the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide moiety can be introduced by the reaction of the benzylated pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups on the pyrazole ring can be further oxidized to form nitroso or nitro derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the activation of various signaling pathways, leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A similar compound with dimethyl groups instead of the benzyl group.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with a triazole ring instead of the acetamide moiety.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with a bipyrazole structure instead of the benzyl group.
Uniqueness
N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the benzyl group and the acetamide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQMIRFOZADXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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